molecular formula C15H25BO2Si B2546959 Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane CAS No. 1208070-18-1

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane

Cat. No.: B2546959
CAS No.: 1208070-18-1
M. Wt: 276.26
InChI Key: PNFABLYULYBMJL-UHFFFAOYSA-N
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Description

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (CAS: 1208070-18-1) is a hybrid organoboron-silicon compound with a molecular formula of C15H25BO2Si and a molecular weight of 276.17 g/mol . It features a phenyl ring substituted with a trimethylsilyl group at the meta position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the same position. Key properties include a topological polar surface area of 18.5 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors . The compound is synthesized via the reaction of (3-(trimethylsilyl)phenyl)boronic acid with pinacol in hexane and dichloromethane, yielding a colorless oil .

Properties

IUPAC Name

trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-9-8-10-13(11-12)19(5,6)7/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFABLYULYBMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane typically involves the reaction of a phenylsilane derivative with a boronic ester. One common method includes the palladium-catalyzed borylation of a phenylsilane precursor using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Organic Synthesis

Role in Carbon-Carbon Bond Formation
This compound is primarily utilized as a reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds through reactions such as the Suzuki cross-coupling reaction. This reaction is vital for constructing complex organic molecules, making this silane a valuable tool for chemists in developing new compounds.

Case Study: Suzuki Cross-Coupling Reaction
The Suzuki reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane can act as a boron source in this process. Research indicates that using this silane can enhance reaction yields and selectivity compared to traditional methods .

Pharmaceutical Development

Drug Synthesis
The compound is instrumental in the synthesis of various pharmaceutical agents. Its boron-containing structure allows for modifications that can improve the efficacy and bioavailability of drugs. For instance, its application in synthesizing anti-cancer agents has shown promising results by enhancing targeted delivery to tumor sites while reducing systemic toxicity .

Biological Activity Overview
this compound has been studied for its potential biological activities. It can interact with enzymes and proteins within biological systems, influencing pathways critical for cell growth and differentiation. This interaction can lead to the development of new therapeutic strategies targeting specific diseases .

Materials Science

Development of Advanced Materials
In materials science, this compound is used to create polymers and nanomaterials with enhanced properties. The incorporation of boron into material matrices can improve thermal stability and mechanical strength. Research has demonstrated that materials synthesized using boron-containing compounds exhibit superior performance characteristics compared to those made with traditional materials .

Application in Nanotechnology
The ability of this compound to form stable bonds with various substrates makes it useful in nanotechnology applications. It can be utilized to modify surfaces at the nanoscale level, leading to advancements in sensor technology and drug delivery systems .

Summary Table of Applications

Application Area Description Key Benefits
Organic SynthesisFacilitates carbon-carbon bond formation via Suzuki cross-coupling reactionsImproved yields and selectivity
Pharmaceutical DevelopmentUsed in synthesizing anti-cancer agents and other pharmaceuticalsEnhanced efficacy and targeted delivery
Materials ScienceAids in developing advanced polymers and nanomaterialsImproved thermal stability and mechanical strength
NanotechnologyModifies surfaces at the nanoscale for sensors and drug delivery systemsEnhanced functionality and performance

Mechanism of Action

The mechanism of action of Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group participates in the transmetalation step of the Suzuki-Miyaura coupling, where it transfers its aryl group to the palladium catalyst. The silicon group can stabilize the intermediate species, enhancing the efficiency of the reaction .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (1af)

  • Structure : Para-substituted isomer of the target compound.
  • Synthesis : Prepared similarly using (4-(trimethylsilyl)phenyl)boronic acid and pinacol .
  • Properties : Molecular weight identical to the meta isomer (276.17 g/mol), but distinct NMR shifts due to substitution patterns. Hydrogenation of 1af yields cyclohexyl derivatives with a 98% yield and a 4.5:1 cis-trans ratio .
  • Reactivity : Positional differences influence steric and electronic effects in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .

Aliphatic vs. Aromatic Linkers

Trimethyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]silane (4u)

  • Structure : Aliphatic propyl chain instead of a phenyl ring.
  • Synthesis : Hydroboration of allyltrimethylsilane, yielding a 48% isolated product .
  • Properties : Lower molecular weight (224.18 g/mol) and reduced steric hindrance compared to aromatic analogues.
  • Applications : Useful in alkene functionalization but less stable under harsh conditions .

Heterocyclic and Functionalized Derivatives

Compound 120 (Trimethyl(1-(dioxaborolan-2-yl)-3-(thiophen-3-yl)propyl)silane)

  • Structure : Incorporates a thiophene moiety and aliphatic boronate.
  • Synthesis : Electrochemical cross-electrophile coupling (61% yield) .
  • Properties : Enhanced electronic diversity due to the sulfur heteroatom, enabling applications in conjugated materials.

Triphenyl(4-(dioxaborolan-2-yl)phenyl)silane

  • Structure : Bulkier triphenylsilyl group replaces trimethylsilyl.
  • Properties : Higher molecular weight (462.46 g/mol) and reduced solubility in polar solvents .
  • Applications : Used in materials science for sterically demanding environments .

Ethynyl-Linked Analogues

Trimethyl((2-(dioxaborolan-2-yl)phenyl)ethynyl)silane

  • Structure : Ethynyl bridge between phenyl and boronate groups.
  • Properties : Linear geometry alters conjugation and reactivity. Molecular weight: 300.28 g/mol .
  • Applications: Potential in optoelectronic materials due to extended π-systems .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Topological PSA (Ų) Synthesis Yield Key Applications
Target Compound (1ae) C15H25BO2Si 276.17 18.5 High (≥90%) Cross-coupling reactions
Para Isomer (1af) C15H25BO2Si 276.17 18.5 98% Hydrogenation studies
Aliphatic Derivative (4u) C12H27BO2Si 224.18 18.5 48% Hydroboration reactions
Triphenyl Derivative C30H31BO2Si 462.46 18.5 N/A Sterically hindered systems

Table 2: Reactivity and Stability

Compound Stability Under Hydrogenation Cis-Trans Ratio (Post-Hydrogenation) Hazard Profile
Target Compound (1ae) Stable Not reported H302, H315
Para Isomer (1af) High (98% yield) 4.5:1 (cis-trans) Similar to 1ae
Aliphatic Derivative (4u) Moderate N/A Lower hazard due to aliphatic

Key Research Findings

  • Electronic Effects : Meta-substituted silane-boronate compounds (e.g., 1ae) exhibit unique electronic properties due to asymmetric substitution, enhancing their utility in regioselective Suzuki couplings .
  • Steric Influence : Triphenylsilyl derivatives show reduced reactivity in cross-couplings compared to trimethylsilyl analogues, highlighting the impact of steric bulk .
  • Synthetic Efficiency : Aromatic boronate esters (e.g., 1ae, 1af) generally achieve higher yields (>90%) than aliphatic variants (e.g., 4u: 48%) due to superior stability .

Biological Activity

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is a silane compound featuring a boron-containing dioxaborolane moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

  • Molecular Formula : C₁₇H₃₁B₁O₂Si
  • Molecular Weight : 304.31 g/mol
  • CAS Number : [insert CAS number if available]

Biological Activity

The biological activity of this compound is primarily linked to its role in medicinal chemistry and material science. The following are key areas of interest:

2. Cancer Research

Boronic acid derivatives have been explored for their ability to inhibit proteasome activity in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death in tumor cells. The dioxaborolane moiety in this compound may contribute to similar biological effects.

3. Neuroprotective Effects

Some studies suggest that boron-containing compounds can exhibit neuroprotective effects by modulating oxidative stress and inflammation pathways. The potential application of this compound in neurodegenerative diseases warrants further investigation.

Research Findings

Several studies have investigated the biological implications of similar compounds:

StudyFindings
Antiviral Activity Compounds with boron groups demonstrated significant inhibition of viral polymerases .
Cancer Cell Lines Boronic acid derivatives showed promise in inducing apoptosis in various cancer cell lines .
Neuroprotection Boron compounds were associated with reduced oxidative stress in neuronal models .

Case Studies

While specific case studies on this compound are scarce, related compounds provide insights into its potential applications:

  • Case Study on Boronic Acids in Cancer Therapy
    • A study evaluated the effects of a series of boronic acid derivatives on breast cancer cell lines. Results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through proteasome inhibition.
  • Neuroprotective Mechanisms
    • Research on boron compounds revealed that they could mitigate neuroinflammation and oxidative damage in models of Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via boronic esterification of (3-(trimethylsilyl)phenyl)boronic acid with pinacol in hexane and dichloromethane (DCM). Key steps include stoichiometric control of reagents (1:1 molar ratio), inert atmosphere for moisture-sensitive boron intermediates, and purification via silica gel chromatography with optimized solvent ratios (e.g., hexane:glycol dimethyl ether = 25:1) . Yield variations (e.g., 58–61% in similar compounds) depend on reaction time, temperature, and current density in electrochemical setups .

Q. How can researchers verify the structural integrity and purity of this compound using spectroscopic techniques?

  • Methodological Answer : Confirm structure via multinuclear NMR:

  • ¹H/¹³C NMR : Look for characteristic peaks of the trimethylsilyl group (δ ~−0.09 ppm for ¹H; δ ~−3.5 ppm for ¹³C) and the dioxaborolane ring (δ ~1.25 ppm for ¹H; δ ~83.0 ppm for ¹³C) .
  • ¹¹B NMR : A singlet at δ ~34.6 ppm confirms the boron environment .
  • 29Si NMR : Peaks at δ ~2.4 ppm validate the silane moiety . Cross-check with high-resolution mass spectrometry (HRMS) to match calculated and observed molecular ions .

Q. What purification challenges arise during synthesis, and how can they be addressed?

  • Methodological Answer : Silica gel chromatography with gradient elution (hexane:glycol dimethyl ether ratios from 20:1 to 33:1) effectively separates byproducts. For polar impurities, pre-adsorption of crude product onto silica gel before column loading improves resolution. Monitor fractions via thin-layer chromatography (TLC) with UV/iodine visualization .

Advanced Research Questions

Q. How does the steric and electronic influence of the trimethylsilyl group affect cross-coupling reactivity in Suzuki-Miyaura reactions?

  • Methodological Answer : The electron-donating trimethylsilyl group increases steric hindrance at the ortho position of the phenyl ring, potentially slowing transmetalation in Suzuki reactions. To mitigate this, use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance catalytic turnover. Compare coupling efficiencies with non-silylated analogs to isolate steric/electronic effects .

Q. What strategies enable selective functionalization of the dioxaborolane group while preserving the silane moiety?

  • Methodological Answer : Protect the silane group using mild conditions (e.g., tert-butyldimethylsilyl chloride in DMF) before modifying the boronate. For example, hydrogenation of the aryl ring to cyclohexyl derivatives (48 atm H₂, 5% Rh/C catalyst) retains the boronate while saturating the aromatic system . Monitor reaction progress via GC or ¹H NMR for diastereomer ratios (e.g., 4.5:1 cis-trans) .

Q. How can electrochemical methods be leveraged to incorporate this compound into C(sp³)-rich architectures?

  • Methodological Answer : Use constant-current electrolysis (2.5–5 mA) in divided cells with Pt electrodes. For alkyl halide coupling partners, optimize solvent (e.g., DMF/THF) and supporting electrolyte (e.g., LiClO₄) to stabilize radical intermediates. Isolate products via aqueous workup and chromatography, noting yields (~60%) and side reactions (e.g., over-reduction) .

Q. What contradictions exist in reported catalytic systems for this compound’s applications, and how can they be resolved?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) arise from ligand steric effects and boron coordination. Perform kinetic studies under standardized conditions (substrate concentration, solvent, temperature) to identify rate-limiting steps. Use DFT calculations to model transition states and validate with in situ IR or NMR monitoring .

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